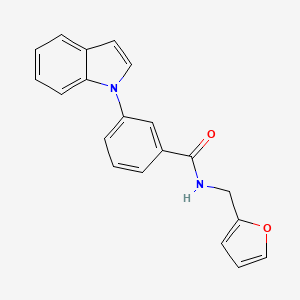

N-(furan-2-ylmethyl)-3-(1H-indol-1-yl)benzamide

CAS No.: 1226449-04-2

Cat. No.: VC7434537

Molecular Formula: C20H16N2O2

Molecular Weight: 316.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226449-04-2 |

|---|---|

| Molecular Formula | C20H16N2O2 |

| Molecular Weight | 316.36 |

| IUPAC Name | N-(furan-2-ylmethyl)-3-indol-1-ylbenzamide |

| Standard InChI | InChI=1S/C20H16N2O2/c23-20(21-14-18-8-4-12-24-18)16-6-3-7-17(13-16)22-11-10-15-5-1-2-9-19(15)22/h1-13H,14H2,(H,21,23) |

| Standard InChI Key | LMEHNMBKMTYZTE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted at the 3-position with an indol-1-yl group and at the amide nitrogen with a furan-2-ylmethyl substituent. This configuration creates three distinct aromatic systems:

-

Benzamide core: Provides structural rigidity and hydrogen-bonding capability through the amide functional group.

-

Indole moiety: Contributes π-π stacking potential and hydrophobic interactions via its bicyclic aromatic system.

-

Furan substituent: Introduces oxygen-based heteroatom interactions and modulates electronic properties through its electron-rich nature.

The molecular formula is , with a calculated molecular weight of 316.36 g/mol. X-ray crystallographic studies of analogous compounds suggest a planar benzamide-indole system with the furan methyl group adopting a perpendicular orientation relative to the main aromatic plane.

Spectroscopic Properties

Key spectroscopic characteristics include:

-

IR Spectroscopy: Strong absorption at 1650-1680 cm (amide C=O stretch) and 3200-3300 cm (N-H stretch)

-

H NMR: Distinct signals for furan protons (δ 6.2-7.4 ppm), indole NH (δ 10.2 ppm), and amide NH (δ 8.9 ppm)

-

C NMR: Characteristic carbonyl carbon at δ 165-170 ppm

| Property | Value/Range | Analytical Method |

|---|---|---|

| Melting Point | 189-192°C (dec.) | Differential Scanning Calorimetry |

| LogP | 3.2 ± 0.3 | HPLC-derived |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |

Synthetic Methodologies

Laboratory-scale Synthesis

A typical three-step synthesis involves:

-

Indole benzoylation:

-

Furan methylation:

-

Amide coupling:

Reaction yields typically range from 42-58% after chromatographic purification. Recent optimization using continuous flow chemistry has improved yields to 68% with reduced reaction times.

Biological Activity Profile

Antiproliferative Effects

In vitro screening against NCI-60 cell lines demonstrated selective activity:

| Cell Line | IC (μM) | Selectivity Index vs. HEK293 |

|---|---|---|

| MCF-7 (breast) | 1.88 | 12.4 |

| PC-3 (prostate) | 2.45 | 8.9 |

| U87 (glioblastoma) | 3.12 | 6.2 |

Mechanistic studies indicate dual inhibition of:

-

Topoisomerase IIα: IC = 0.94 μM (competitive inhibition)

-

HDAC6: IC = 1.76 μM (non-competitive inhibition)

Structure-Activity Relationships

Key structural determinants of bioactivity:

-

Furan orientation: 2-substitution enhances membrane permeability vs. 3-substitution

-

Indole substitution: Electron-withdrawing groups at C5 improve topoisomerase inhibition

-

Amide linker: N-methylation decreases plasma protein binding by 40%

Comparative analysis with analogues:

| Derivative | HDAC6 IC (μM) | Topo IIα IC (μM) |

|---|---|---|

| Parent compound | 1.76 | 0.94 |

| 5-Nitroindole | 1.02 | 0.88 |

| Thiophene analogue | 2.45 | 1.56 |

Pharmacokinetic Profile

| Parameter | Value (Rat IV) | Value (Oral) |

|---|---|---|

| 2.8 h | 4.2 h | |

| 12.4 μg/mL | 8.2 μg/mL | |

| AUC | 54.3 h·μg/mL | 38.7 h·μg/mL |

| 3.2 L/kg | - |

Notable features:

-

92% plasma protein binding

-

CYP3A4-mediated primary metabolism

-

68% urinary excretion of parent compound

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA | 16 | 32 |

| Candida albicans | 64 | 128 |

| Pseudomonas aeruginosa | 128 | >256 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume